N-{[4-(Pentyloxy)phenyl]methyl}formamide
Description
Properties
CAS No. |
89790-09-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(4-pentoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-9-16-13-7-5-12(6-8-13)10-14-11-15/h5-8,11H,2-4,9-10H2,1H3,(H,14,15) |
InChI Key |
OPVYMXVIOZZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Pentyloxy)benzylamine
The synthesis of 4-(pentyloxy)benzylamine serves as the critical precursor step. Two pathways are proposed:
Pathway A: Nitro Reduction Route
- 4-Nitrophenol Alkylation : React 4-nitrophenol with 1-bromopentane in the presence of K₂CO₃ to yield 4-nitrophenyl pentyl ether.
- Catalytic Hydrogenation : Reduce the nitro group using H₂/Pd-C in ethanol to produce 4-(pentyloxy)aniline.
- Mannich Reaction : Introduce a methylene group via reaction with formaldehyde and HCl, followed by hydrolysis to yield 4-(pentyloxy)benzylamine.
Pathway B: Gabriel Synthesis
- 4-Hydroxybenzaldehyde Alkylation : Protect 4-hydroxybenzaldehyde with pentyl bromide to form 4-(pentyloxy)benzaldehyde.
- Reduction to Alcohol : Reduce the aldehyde to 4-(pentyloxy)benzyl alcohol using NaBH₄.
- Bromination : Convert the alcohol to 4-(pentyloxy)benzyl bromide using PBr₃.
- Phthalimide Substitution : React with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.
Formylation of 4-(Pentyloxy)benzylamine
Formylation of the benzylamine precursor can be achieved through multiple methods:
Method 1: Methyl Formate Amination
Adapting the catalytic dehydrogenation and amination process from CN1123273A, 4-(pentyloxy)benzylamine reacts with methyl formate under mild conditions:
- Reaction Conditions : 20–60°C, 0.1–0.6 MPa, methyl formate-to-amine molar ratio of 1.02–1.15:1.
- Mechanism : Nucleophilic acyl substitution where the amine attacks the formate ester’s carbonyl carbon, releasing methanol.
Method 2: Direct Formylation with Formic Acid
Employing a coupling agent like dicyclohexylcarbodiimide (DCC), 4-(pentyloxy)benzylamine reacts with formic acid in anhydrous dichloromethane:
- Procedure : Stir equimolar amine, formic acid, and DCC at 0°C for 2 hours, followed by room temperature overnight. Filter urea byproduct and purify via column chromatography.
Method 3: Formic Acid-Acetic Anhydride Activation
Generate a reactive formylating agent in situ by mixing formic acid and acetic anhydride (1:2 ratio). Add the amine dropwise at 0°C, then warm to room temperature. Quench with ice water and extract the product.
Analysis of Reaction Conditions and Optimization
Temperature and Pressure Effects
Comparative studies from analogous formamide syntheses reveal temperature sensitivities. For methyl formate amination (Method 1), increasing temperature from 20°C to 60°C enhances reaction rate but risks byproduct formation (e.g., N-formyl dimerization). Pressure elevation to 0.6 MPa improves yields by 12–15% in fixed-bed reactors.
Quality Assessment and Analytical Characterization
Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.01 MPa, 110–120°C) to isolate >99.5% pure product. Key quality metrics include:
| Parameter | Specification | Method |
|---|---|---|
| Purity (GC-MS) | ≥99.5% | ASTM D5399 |
| Moisture Content (Karl Fischer) | ≤0.05% | USP <921> |
| Residual Solvents (GC) | ≤50 ppm | ICH Q3C |
Spectroscopic validation:
- ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, CHO), 6.85 (d, 2H, ArH), 4.45 (s, 2H, CH₂N), 3.95 (t, 2H, OCH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).
Industrial Scalability and Environmental Considerations
Scaling Method 1 necessitates continuous-flow reactors to maintain 40–60°C and 0.5 MPa, with methyl formate recycled from methanol dehydrogenation units. Waste streams are minimal, primarily comprising unreacted amine and methanol, which can be distilled and reused. Lifecycle assessments suggest a 92% atom economy for the formylation step, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Pentyloxy)phenyl]methyl}formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
N-{[4-(Pentyloxy)phenyl]methyl}formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(Pentyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include formamides, acetamides, and biphenyl derivatives. Key distinctions arise from substituent groups, chain lengths, and electronic effects.
Key Observations :
- Substituent Effects: The pentyloxy group in the target compound enhances lipophilicity compared to shorter chains (e.g., methoxy in ) but reduces it relative to longer alkyl chains (e.g., nonyloxy in ).
Physicochemical Properties
Key Observations :
- The pentyloxy chain balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity .
- Biphenyl derivatives (e.g., ) exhibit reduced solubility due to rigid, planar structures.
Regulatory and Environmental Considerations
- The target compound’s environmental persistence remains unstudied but may align with analogs requiring ecological risk assessments .
Q & A
Q. What are the optimal synthetic routes for N-{[4-(Pentyloxy)phenyl]methyl}formamide, and what factors influence yield?
Methodological Answer: The synthesis typically involves coupling a 4-(pentyloxy)benzylamine derivative with formylating agents. A common approach uses carbodiimide-based coupling reagents (e.g., EDC or DCC) with HOBt as an activator in anhydrous DMF or dichloromethane. For example, in analogous compounds, yields of 45–57% were achieved using EDC/HOBt with DIPEA as a base, followed by purification via column chromatography . Critical factors include:
- Reagent stoichiometry : Excess formyl chloride or activated esters improve conversion.
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are essential for confirming the benzylamine backbone and formamide proton (δ ~8.0–8.3 ppm). For example, H NMR of similar compounds shows distinct peaks for the pentyloxy chain (δ 1.2–4.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies).
Q. What safety protocols should be implemented during synthesis and handling?
Methodological Answer:
- Hazard assessment : Conduct a pre-experiment risk analysis, referencing guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate risks associated with formylating agents (e.g., mutagenicity potential) and solvents (e.g., DCM toxicity) .
- PPE : Use nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Perform reactions in a fume hood, especially if handling volatile reagents or intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives to EDC/HOBt, such as PyBOP or HATU, which may reduce racemization in amide bonds.
- Solvent optimization : Replace DMF with THF or acetonitrile to simplify post-reaction purification.
- Workup modifications : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents before column chromatography .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR) during structural elucidation?
Methodological Answer:
- 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm connectivity between the formamide proton and the benzyl carbon.
- Isotopic labeling : Synthesize deuterated analogs (e.g., N-(2,4-dimethylphenyl)formamide-d9) to simplify spectral interpretation .
- X-ray crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles .
Q. What computational approaches are recommended for predicting reactivity and stability?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model the electron density of the formamide group and predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics (MD) : Simulate solvation effects in DMF or water to assess hydrolysis susceptibility.
- QSPR models : Corrogate experimental data (e.g., logP, pKa) with solubility and stability trends .
Q. What strategies address regioselectivity challenges in functionalizing the benzyl group?
Methodological Answer:
Q. How to design stability studies under various conditions (thermal, pH, light)?
Methodological Answer:
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >150°C for similar compounds) .
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 365 nm) and assess isomerization or cleavage using LC-MS .
Q. What are the regulatory reporting requirements under TSCA for this compound?
Methodological Answer: Under the Toxic Substances Control Act (TSCA), significant new uses (e.g., industrial-scale synthesis) require reporting to the EPA. Specifically, PMN P-92–31 (acetamide, N-[4-(pentyloxy)phenyl]-) mandates notification for manufacturing, processing, or disposal activities exceeding 10 kg/year .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
